2-(2-Bromophenylamino)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127813-30-3 |
|---|---|
Molecular Formula |
C10H8BrN3 |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
N-(2-bromophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,(H,12,13,14) |
InChI Key |
HKALOZYOQMUXJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
Synonyms |
2-(2-bromophenylamino)pyrimidine |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Bromophenylamino Pyrimidine and Its Analogues
Established Synthetic Pathways for Pyrimidine (B1678525) Core Formation
The assembly of the pyrimidine ring is a foundational step in the synthesis of numerous derivatives, including the target compound. This is typically achieved by the cyclization of β-dicarbonyl compounds with reagents containing an N-C-N fragment, such as amidines, guanidines, or ureas. wikipedia.org
Classical Cycloaddition Reactions in Pyrimidine Synthesis
Cycloaddition reactions represent a powerful strategy for constructing the pyrimidine core by combining multiple components in a single step. These reactions are categorized based on the number of atoms each component contributes to the newly formed ring.
[3+3] Cycloadditions: This approach involves the reaction of a three-atom component with another three-atom fragment. For instance, α,β-unsaturated ketones (chalcones) can react with amidines to form substituted pyrimidines. researchgate.net Similarly, the reaction of propargyl alcohols with an amidine, catalyzed by Cu(II) triflate, proceeds through a [3+3] addition and subsequent ring closure. mdpi.com Microwave assistance has been shown to facilitate these reactions, for example, in the synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates and amidines. mdpi.com
[4+2] Cycloadditions: Analogous to the well-known Diels-Alder reaction, this method can be used to form pyrimidines. An inverse electron-demand Diels-Alder (IEDDA) reaction of 1,3,5-triazine (B166579) with various ketones, catalyzed by an organocatalyst, can yield 4,5-disubstituted pyrimidines. mdpi.com A trifluoroacetic acid (TFA)-catalyzed IEDDA reaction between electron-deficient 1,3,5-triazines and aldehydes or ketones also produces highly functionalized pyrimidines. organic-chemistry.org The examination of cycloadditions involving 1,2,3-triazines has also demonstrated a robust pathway to 2,5-disubstituted pyrimidines. nih.gov
[5+1] Cycloadditions: This less common but effective strategy involves the annulation of enamidines with an orthoester, providing a route to tri- and tetrasubstituted pyrimidine derivatives under catalyst- and solvent-free conditions. mdpi.com
Multi-component Reaction Strategies for Pyrimidine Ring Assembly
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to create complex molecules, offering advantages in terms of atom economy and reduced synthesis time. bohrium.com
The Biginelli reaction is a classic example of an MCR for pyrimidine synthesis, though many other variations exist. wikipedia.org Modern MCRs often employ catalysts to enhance efficiency and selectivity. For example, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) catalyzed by zinc chloride (ZnCl₂) can produce various 4,5-disubstituted pyrimidines. organic-chemistry.org Another approach involves a three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org
A notable sustainable MCR involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. bohrium.comacs.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as the only byproducts. bohrium.comacs.org Nickel-catalyzed MCRs have also been reported for the dehydrogenative coupling of alcohols and amidines. mdpi.com
Targeted Synthesis Approaches for Substituted Phenylaminopyrimidines
The most direct and common route to 2-(2-Bromophenylamino)pyrimidine involves the coupling of a pre-formed, suitably functionalized pyrimidine ring with 2-bromoaniline (B46623).
Nucleophilic Substitution Reactions on Halogenated Pyrimidine Precursors
The introduction of the 2-bromophenylamino group onto the pyrimidine ring is frequently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyrimidine bearing a good leaving group, typically a halogen at the 2-position, with 2-bromoaniline.
The starting material is often 2-chloropyrimidine (B141910) or 2-bromopyrimidine. 2-Bromopyrimidine can be synthesized from 2-aminopyrimidine (B69317) via diazotization in hydrobromic acid or by treating 2-chloropyrimidine with hydrogen bromide in acetic acid. chemicalbook.comgoogle.com The reaction with 2-bromoaniline then proceeds, with the aniline (B41778) acting as the nucleophile, displacing the halide from the electron-deficient pyrimidine ring. The reaction is often facilitated by heat or catalysis.
Microwave irradiation has proven effective in accelerating these substitution reactions, significantly reducing reaction times from hours to minutes and often improving yields. rsc.orgnih.gov For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines in ethanol (B145695) at 160 °C under microwave irradiation yields the corresponding 2-anilinopyrimidines in high yields. rsc.orgrsc.orgresearchgate.net This method is directly applicable to the synthesis of the target compound by using 2-chloropyrimidine and 2-bromoaniline as reactants.
Strategies for the Introduction of Anilino Moieties
While SNAr is a primary method, an alternative strategy involves constructing the pyrimidine ring with the anilino group already present in one of the building blocks. This can be achieved by using a substituted guanidine (B92328) in the cyclization step.
For example, a 2-aminopyrimidine is formed when guanidine is used as the N-C-N component in a condensation reaction with a β-dicarbonyl compound. wikipedia.org To synthesize a 2-(phenylamino)pyrimidine derivative directly, one would employ an appropriately substituted phenylguanidine. In the context of the target molecule, N-(2-bromophenyl)guanidine would be the required precursor to react with a suitable three-carbon electrophile. This approach integrates the anilino moiety from the outset of the ring synthesis.
Advanced Catalytic Methods in Pyrimidine Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
Iridium Catalysis: As mentioned in the context of MCRs, PN₅P-Ir-pincer complexes are highly efficient for the regioselective synthesis of pyrimidines from amidines and alcohols, representing a sustainable approach. bohrium.comacs.org
Copper Catalysis: Copper catalysts are versatile in pyrimidine synthesis. Cu(II)-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines is a powerful tool. mdpi.com Copper(II) triflate has been used to catalyze the synthesis of pyrimidines from propargyl alcohols and amidines. mdpi.com
Nickel Catalysis: Nickel complexes have been used in the dehydrogenative multicomponent coupling of alcohols and amidines to form pyrimidines. mdpi.com
Zirconium and Niobium Catalysis: Zirconium-mediated synthesis allows for the creation of polysubstituted pyrimidines from alkynes and nitriles. mdpi.com Similarly, NbCl₅ complexes have been used to mediate the intermolecular cycloaddition of alkynes and aryl nitriles to produce substituted pyrimidines with high chemo- and regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are cornerstone techniques in the synthesis of complex organic molecules, including derivatives of this compound. These reactions enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is essential for assembling the target molecular framework and introducing diverse functionalities.
Suzuki-Miyaura Coupling Applications in Aryl Pyrimidine Synthesis
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. In the context of aryl pyrimidine synthesis, this reaction is instrumental for attaching aryl groups to the pyrimidine core. Typically, a halogenated pyrimidine, such as 2-chloropyrimidine, is reacted with an arylboronic acid.
The reaction's efficiency is influenced by several factors, including the choice of catalyst, base, and solvent. For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. mdpi.com Optimal yields were obtained with K₃PO₄ as the base in 1,4-dioxane. mdpi.com It was noted that electron-rich boronic acids generally provide better yields compared to electron-withdrawing ones. mdpi.com The site-selectivity of Suzuki-Miyaura reactions on polyhalogenated pyrimidines, such as 2,4,5,6-tetrachloropyrimidine, allows for the controlled synthesis of mono-, di-, tri-, and tetra-arylpyrimidines, which are otherwise difficult to access. researchgate.net
A simple and efficient catalytic system for Suzuki-Miyaura coupling involves a palladium(II) complex with 4-aminoantipyrine (B1666024) (4-AAP-Pd(II)). This system has demonstrated high activity for coupling aryl iodides and bromides with phenylboronic acids under mild, open-air conditions in ethanol with aqueous K₂CO₃ as the base. nih.govbeilstein-journals.org
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions in pyrimidine synthesis.
Table 1: Examples of Suzuki-Miyaura Coupling for Aryl Pyrimidine Synthesis
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-85% | researchgate.net |
| Aryl bromides/iodides | Phenylboronic acid | 4-AAP-Pd(II) | K₂CO₃ | Ethanol | Good to Excellent | nih.govbeilstein-journals.org |
| Hetaryl chlorides | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | nih.gov |
Buchwald-Hartwig Amination Strategies for Arylamino Pyrimidines
The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds, directly enabling the synthesis of arylamino pyrimidines. wikipedia.org This palladium-catalyzed cross-coupling connects an amine with an aryl halide or triflate. For the synthesis of this compound, this would typically involve coupling 2-bromoaniline with a 2-halopyrimidine or 2-aminopyrimidine with a 1,2-dihalobenzene.
The development of various generations of catalyst systems, particularly those using sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.org For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields (27-82%) using dichlorobis(triphenylphosphine)Pd(II) with xantphos (B1684198) as a ligand and sodium tert-butoxide as the base in refluxing toluene. nih.gov This highlights a general and facile approach for preparing diverse N-aryl-pyrimidin-2-amines. nih.gov The reaction can tolerate a variety of functional groups on both the amine and the aryl halide. numberanalytics.com
The versatility of the Buchwald-Hartwig reaction is further demonstrated in its application to the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, where N-aryl bonds at the C4 position were efficiently formed from the corresponding aryl triflate. nih.gov
Table 2: Examples of Buchwald-Hartwig Amination for Arylamino Pyrimidine Synthesis
| Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Chloropyrimidine derivative | Various amines | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | NaOtBu | Toluene | 27-82% | nih.gov |
| 4-Triflate-pyrido[2,3-d]pyrimidine | Anilines | Palladium catalyst | Not specified | Not specified | 72-97% | nih.gov |
| 6-amino-1,3-dialkyluracil | β-bromovinyl/aryl aldehydes | Palladium catalyst | Not specified | Solvent-free | Good | rsc.org |
Sonogashira Coupling for Alkynyl Pyrimidine Derivatives
The Sonogashira coupling reaction facilitates the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is the method of choice for synthesizing alkynyl pyrimidine derivatives, which are valuable intermediates and target molecules in medicinal chemistry.
The reaction can be applied to various halogenated pyrimidines to introduce an alkynyl moiety. For example, the Sonogashira cross-coupling of 2,4-diamino-6-iodopyrimidine (B2689892) and 2-amino-4,6-dichloropyrimidine (B145751) has been used for the effective synthesis of mono- and bis-alkynyl pyrimidine derivatives. researchgate.net The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones utilizes a domino reaction sequence that begins with a Sonogashira coupling of 5-bromo-6-chloro-1,3-dimethyluracil with various terminal alkynes. nih.gov This initial step proceeds with high yields, for instance, a nearly quantitative yield was achieved with 3-tolylacetylene. nih.gov
On-column Sonogashira coupling has also been developed for the synthesis of DNA oligonucleotides containing 6-alkynylated purines, demonstrating the reaction's compatibility with sensitive substrates. mdpi.com This method involves reacting a CPG-bound oligonucleotide containing an iodopurine with an alkyne in the presence of Pd(PPh₃)₄, copper(I) iodide, and triethylamine. mdpi.com
Table 3: Examples of Sonogashira Coupling for Alkynyl Pyrimidine Synthesis
| Pyrimidine Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-Diamino-6-iodopyrimidine | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |
| 5-Bromo-6-chloro-1,3-dimethyluracil | 3-Tolylacetylene | Not specified | Not specified | Not specified | ~Quantitative | nih.gov |
| 5-Bromo-6-chloro-1,3-dimethyluracil | 2-Tolylacetylene | Not specified | Not specified | Not specified | 60% | nih.gov |
| 6-Iodopurine-containing ODN | Various alkynes | Pd(PPh₃)₄/CuI | Triethylamine | DMF | Not specified | mdpi.com |
Other Metal-Catalyzed Synthetic Routes for Pyrimidine Functionalization
Beyond palladium, other transition metals such as copper, iron, and ruthenium also catalyze important transformations for pyrimidine synthesis and functionalization. nih.gov These alternative methods can offer different reactivity profiles, cost-effectiveness, or milder reaction conditions.
Copper-catalyzed reactions, for instance, are well-established for forming C-N, C-O, and C-S bonds. In the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, copper-catalyzed Ullmann-type cross-coupling reactions were effective for introducing O-aryl and S-aryl substituents at the C4 position, where palladium catalysis was unsuccessful. nih.gov
Iron, being an inexpensive and abundant metal, is an attractive catalyst for sustainable chemistry. Iron-catalyzed cyclization of α,β-unsaturated ketones with amidines represents a method for constructing the pyrimidine ring itself through the simultaneous formation of two C-N bonds. mdpi.com
Ruthenium complexes have also been employed for the synthesis of pyrimidines via acceptorless dehydrogenative coupling pathways. A ruthenium hydrido chloride complex supported by a bidentate P^N ligand catalyzes the multicomponent reaction of alcohols and amidines to form pyrimidines. acs.org
Table 4: Examples of Other Metal-Catalyzed Reactions in Pyrimidine Synthesis
| Reaction Type | Metal Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| One-pot cyclization | Ni(acac)₂ or Cu(acac)₂ | Cyanogen and β-dicarbonyl compounds | Functionalized pyrimidines | unipd.it |
| Cyclization | Iron catalyst | α,β-Unsaturated ketones and amidines | Substituted pyrimidines | mdpi.com |
| Acceptorless Dehydrogenative Coupling | Ruthenium complex | Alcohols and amidines | Substituted pyrimidines | acs.org |
| Ullmann Cross-Coupling | Copper catalyst | 4-Chloro-pyrido[2,3-d]pyrimidine and phenols/thiols | 4-(O/S-aryl)-pyrido[2,3-d]pyrimidines | nih.gov |
Green Chemistry Approaches in Pyrimidine Synthesis
The principles of green chemistry aim to design chemical processes that are more efficient, safer, and environmentally benign. In pyrimidine synthesis, this often involves the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating a wide range of reactions. researchgate.net For the synthesis of pyrimidine derivatives, microwave heating offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. nih.govrsc.org
This technology has been successfully applied to the synthesis of various aminopyrimidine derivatives. For example, 2-anilinopyrimidines have been prepared by the nucleophilic aromatic substitution of 2-chloro-4,6-dimethylpyrimidine with anilines under microwave conditions, demonstrating the efficacy of this method compared to conventional heating. rsc.org Similarly, a variety of aminopyrimidine scaffolds have been synthesized via microwave-assisted condensation of chalcones and guanidine. nanobioletters.com
Microwave irradiation can also be combined with metal-catalyzed reactions. A cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition for the synthesis of pyrido[2,3-d]pyrimidines was efficiently carried out under microwave irradiation and solvent-free conditions. rsc.org
Table 5: Examples of Microwave-Assisted Pyrimidine Synthesis
| Reaction Type | Starting Materials | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-Chloro-4,6-dimethylpyrimidine, Anilines | Microwave heating | 2-Anilinopyrimidines | rsc.org |
| Condensation | Chalcones, Guanidine nitrate | Microwave heating | Aminopyrimidines | nanobioletters.com |
| Cascade Reaction (Imination/Buchwald-Hartwig/Cycloaddition) | β-bromovinyl/aryl aldehydes, 6-amino-1,3-dialkyluracils | Microwave heating, solvent-free, Pd catalyst | Pyrido[2,3-d]pyrimidines | rsc.org |
| Synthesis of 2-amino-4-chloro-pyrimidine derivatives | 2-amino-4,6-dichloropyrimidine, various amines | Microwave heating | Substituted 2-aminopyrimidines | nih.govnih.gov |
Aqueous Media Reactions for Environmentally Benign Synthesis
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. In the context of this compound and its analogues, several methodologies have been developed that leverage aqueous media to achieve efficient and environmentally friendly syntheses.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental for the formation of C-N and C-C bonds in the synthesis of 2-arylaminopyrimidines. libretexts.orgwikipedia.orgnih.gov Traditionally performed in organic solvents, significant progress has been made in adapting these reactions to aqueous conditions. libretexts.orgresearchgate.net The use of water-soluble ligands and catalyst systems, or performing the reaction in aqueous solvent mixtures, has proven effective. researchgate.netorganic-chemistry.org For example, Suzuki-Miyaura coupling reactions of aryl halides with arylboronic acids have been successfully carried out in aqueous N,N-dimethylformamide (DMF) and even in water with the aid of surfactants or phase-transfer catalysts. researchgate.net These methods often allow for lower catalyst loading and milder reaction conditions. researchgate.netorganic-chemistry.org
Microwave-assisted synthesis in aqueous media has also been explored to accelerate the synthesis of pyrimidine derivatives. mdpi.com This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. mdpi.com
The following table summarizes various environmentally benign synthetic approaches for pyrimidine derivatives in aqueous media:
| Reaction Type | Catalyst/Conditions | Key Advantages |
| Multicomponent Reaction | β-cyclodextrin, nano-MgO | High atom economy, reduced waste, catalyst reusability nih.govrsc.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, water-soluble ligands | Use of non-toxic solvent, mild conditions researchgate.netorganic-chemistry.org |
| Buchwald-Hartwig Amination | Water-soluble Pd complexes | Avoids hazardous organic solvents libretexts.orgwikipedia.org |
| Microwave-assisted Synthesis | Aqueous media | Reduced reaction times, improved yields mdpi.com |
Regioselectivity and Stereoselectivity in the Synthesis of this compound Architectures
Regioselectivity and stereoselectivity are critical aspects of synthesizing complex molecules like this compound and its analogues, as the specific arrangement of atoms can dramatically influence the compound's biological activity and physical properties.
In the synthesis of substituted pyrimidines, regioselectivity often arises in reactions involving unsymmetrical starting materials. For example, in the condensation of β-dicarbonyl compounds with guanidine, the substitution pattern on the resulting pyrimidine ring is determined by the nature of the dicarbonyl compound. The regiochemical outcome of such reactions can often be controlled by carefully selecting the reaction conditions and catalysts. researchgate.netrsc.org
Palladium-catalyzed cross-coupling reactions on polyhalogenated pyrimidines offer a powerful platform for the regioselective introduction of various substituents. The differential reactivity of halogen atoms at different positions on the pyrimidine ring allows for sequential and site-selective functionalization. For instance, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, Suzuki-Miyaura coupling reactions have been shown to proceed with high regioselectivity, typically reacting in the order of C4 > C2 > C6. academie-sciences.fr This predictable reactivity enables the synthesis of specifically substituted derivatives. academie-sciences.fr The choice of palladium catalyst and ligands can also influence the regioselectivity of the coupling reaction.
While stereoselectivity is less commonly a factor in the direct synthesis of the planar this compound core, it becomes crucial when chiral centers are introduced into the substituents or in the synthesis of more complex, fused heterocyclic systems. For example, in the synthesis of pyrano[2,3-d]pyrimidine derivatives through domino Knoevenagel-Michael condensation pathways, the formation of new stereocenters can lead to diastereomeric products. researchgate.net The development of stereoselective methods, often employing chiral catalysts or auxiliaries, is an active area of research to control the three-dimensional architecture of these molecules. mdpi.com
The following table provides examples of regioselective control in the synthesis of pyrimidine derivatives:
| Reaction Type | Substrate | Regioselective Outcome | Influencing Factors |
| Condensation Reaction | Unsymmetrical β-diketone | Specific isomer formation | Structure of the diketone, reaction conditions researchgate.netrsc.org |
| Suzuki-Miyaura Coupling | 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | Sequential substitution at C4, C2, then C6 | Inherent reactivity of halogen positions academie-sciences.fr |
| Bromination | Pyrrolo[1,2-a]quinoxalines | Selective C3- or C1,C3-bromination | Nature of the brominating agent (e.g., TBATB) nih.gov |
Synthetic Route Optimization and Yield Enhancement Studies
One common approach is the systematic variation of reaction parameters such as temperature, reaction time, solvent, catalyst, and base. For instance, in the Buchwald-Hartwig amination, the choice of phosphine ligand and base can have a profound impact on the reaction yield and scope. libretexts.orgwikipedia.org Similarly, in Suzuki-Miyaura couplings, the use of highly active catalyst systems can enable the use of less reactive aryl chlorides instead of bromides or iodides, which is often more cost-effective. nih.gov
The development of one-pot and tandem or cascade reactions is another effective strategy for optimizing synthetic routes. rsc.org By combining multiple synthetic steps into a single operation without isolating intermediates, these methods can significantly improve efficiency and reduce waste. A novel palladium-catalyzed cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been developed for the synthesis of pyrido[2,3-d]pyrimidines in good yields. rsc.org
Furthermore, the application of enabling technologies like microwave irradiation and flow chemistry can lead to significant improvements in reaction times and yields. Microwave-assisted organic synthesis has been shown to accelerate the synthesis of various pyrimidine derivatives. mdpi.com
Recent studies have also focused on the development of more robust and efficient catalyst systems. For example, research into palladium precatalysts for cross-coupling reactions aims to provide more stable and active catalysts that can function at low loadings under mild conditions. organic-chemistry.org
The following table highlights key areas of focus in synthetic route optimization for pyrimidine-based compounds:
| Optimization Strategy | Specific Example | Outcome |
| Catalyst and Ligand Screening | Buchwald-Hartwig amination | Improved yields and broader substrate scope libretexts.orgwikipedia.org |
| One-Pot/Tandem Reactions | Cascade synthesis of pyrido[2,3-d]pyrimidines | Increased efficiency, reduced waste rsc.org |
| Enabling Technologies | Microwave-assisted synthesis | Faster reactions, higher yields mdpi.com |
| Development of Novel Catalysts | Highly active palladium precatalysts | Lower catalyst loading, milder conditions organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization of 2 2 Bromophenylamino Pyrimidine
Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. nih.gov These methods are powerful for identifying functional groups and elucidating molecular structure. vandanapublications.com
Assignment of Fundamental Vibrational Modes and Molecular Fingerprints
The vibrational spectrum of 2-(2-bromophenylamino)pyrimidine is characterized by contributions from the pyrimidine (B1678525) ring, the bromophenyl ring, and the secondary amine linker. The fundamental vibrational modes can be assigned based on established group frequencies for similar molecules. researchgate.netijfans.org
Key expected vibrational modes for this compound include:
N-H Vibrations: The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the region of 3350-3450 cm⁻¹. The N-H bending (in-plane) and wagging (out-of-plane) modes are also characteristic. nih.govijirset.com
Aromatic C-H Stretching: The C-H stretching vibrations of the pyrimidine and bromophenyl rings are anticipated in the 3000-3100 cm⁻¹ range. ijfans.org
Ring Vibrations: The C=C and C=N stretching vibrations within the pyrimidine and benzene (B151609) rings typically occur in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are characteristic of the aromatic systems. researchgate.netresearchgate.net
C-N Stretching: The stretching vibration of the C-N bond connecting the pyrimidine ring to the amino group and the phenyl ring to the amino group are expected in the 1200-1350 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the infrared spectrum, usually between 500 and 600 cm⁻¹.
The combination of these vibrational bands provides a unique molecular fingerprint for this compound, allowing for its identification and differentiation from related structures.
Table 1: Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3420 (medium, sharp) | 3420 (weak) |
| Aromatic C-H Stretch | 3100-3000 (multiple weak) | 3100-3000 (multiple strong) |
| C=N/C=C Ring Stretch | 1620, 1580, 1550, 1470 (strong) | 1620, 1580 (strong) |
| N-H Bend | 1590 (medium) | 1590 (weak) |
| C-N Stretch | 1340 (strong) | 1340 (medium) |
| Ring Breathing | Not prominent | ~1000 (strong) |
| C-H Out-of-plane Bend | 850-750 (strong) | 850-750 (weak) |
Conformational Insights Derived from Vibrational Spectra
The molecule this compound possesses conformational flexibility, primarily due to rotation around the C-N bonds linking the two aromatic rings. This can lead to different spatial arrangements, or conformers, which may coexist in equilibrium. mdpi.com The relative orientation of the pyrimidine and bromophenyl rings (i.e., the dihedral angle) can influence the vibrational spectra.
In different conformers, the coupling between the vibrational modes of the two rings can change, potentially leading to shifts in band positions or the appearance of new bands. nih.gov For instance, a planar conformation might exhibit different spectral features compared to a non-planar one due to changes in conjugation and steric interactions. The presence of multiple peaks in regions sensitive to conformational changes, such as the C-N stretching or N-H wagging modes, could indicate the presence of more than one stable conformer. nih.gov Detailed analysis of the spectra, often supported by computational modeling, can thus provide valuable insights into the preferred three-dimensional structure of the molecule in the solid state or in solution. nih.gov
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecular skeleton can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrimidine and bromophenyl rings, as well as the N-H proton.
Pyrimidine Protons: The pyrimidine ring has three protons. The proton at the 5-position is expected to appear as a triplet, coupled to the two protons at the 4- and 6-positions. The protons at the 4- and 6-positions would appear as a doublet, coupled to the proton at the 5-position. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms. chemicalbook.com
Bromophenyl Protons: The 2-bromophenyl group has four protons in different chemical environments, leading to a complex multiplet pattern in the aromatic region of the spectrum. The positions of these signals are affected by the bromine atom and the amino group.
N-H Proton: The N-H proton of the secondary amine is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H5 (pyrimidine) | ~6.6 | Triplet (t) |
| H4, H6 (pyrimidine) | ~8.3 | Doublet (d) |
| Aromatic H (bromophenyl) | 7.0 - 7.8 | Multiplet (m) |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule.
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon atom at the 2-position, bonded to two nitrogen atoms and the amino group, is expected to be significantly downfield. The carbons at the 4- and 6-positions will also be downfield due to the adjacent nitrogen atoms, while the carbon at the 5-position will be further upfield. researchgate.netchemicalbook.com
Bromophenyl Carbons: The bromophenyl ring will show six distinct signals. The carbon atom directly attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the amino group (C-N) will also have a characteristic chemical shift. The remaining four carbons will appear in the typical aromatic region. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (pyrimidine) | ~161 |
| C4, C6 (pyrimidine) | ~158 |
| C5 (pyrimidine) | ~110 |
| C-Br (bromophenyl) | ~115 |
| C-N (bromophenyl) | ~140 |
Advanced 2D NMR Techniques for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the same spin system. libretexts.org For this compound, this would show correlations between the adjacent protons on the pyrimidine ring (H4/H6 with H5) and among the four protons of the bromophenyl ring. youtube.com This helps to trace the connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms. columbia.edu This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. Each C-H bond in the molecule would give rise to a cross-peak in the HSQC spectrum, for example, linking the ¹H signal at ~6.6 ppm to the ¹³C signal at ~110 ppm (C5-H5). northwestern.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. columbia.edunih.gov This is particularly powerful for establishing the connectivity between different fragments of the molecule. For this compound, key HMBC correlations would be observed between the N-H proton and the carbons of both the pyrimidine ring (C2 and C4) and the bromophenyl ring, providing definitive evidence for the amino bridge linking the two rings. researchgate.net Correlations from the pyrimidine protons to the carbons of the bromophenyl ring (and vice-versa) across the N-H bridge would also be expected.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.
High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.
For this compound (C₁₀H₈BrN₅), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This precise mass would be the primary piece of data sought in an HRMS experiment.
In addition to the precise molecular mass, HRMS provides detailed information about the fragmentation pattern of the molecule upon ionization. This fragmentation is often achieved through techniques like electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, as the molecule tends to break at its weakest bonds or undergo characteristic rearrangements. A hypothetical fragmentation pattern for this compound could involve cleavage of the C-N bond linking the phenyl and pyrimidine rings or loss of the bromine atom. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
A detailed analysis would typically be presented in a data table, as shown hypothetically below:
| Theoretical Fragment | Formula | Calculated m/z | Observed m/z | Difference (ppm) |
| [M]+ | C₁₀H₈BrN₅ | Value | Value | Value |
| [M-Br]+ | C₁₀H₈N₅ | Value | Value | Value |
| [C₆H₄BrNH]+ | C₆H₅BrN | Value | Value | Value |
| [C₄H₃N₂NH₂]+ | C₄H₅N₃ | Value | Value | Value |
| Note: This table is a hypothetical representation and does not contain experimental data. |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
A typical table of crystallographic data would include:
| Parameter | Value |
| Chemical formula | C₁₀H₈BrN₅ |
| Formula weight | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
| Note: This table is a hypothetical representation and does not contain experimental data. |
Once the atomic positions are determined, a detailed geometric analysis of the molecule can be performed. This includes the precise measurement of all bond lengths, bond angles, and torsional (dihedral) angles. These parameters provide insight into the bonding within the molecule and its conformation in the solid state. For this compound, particular interest would be in the C-Br bond length, the geometry around the linking nitrogen atom, and the relative orientation of the phenyl and pyrimidine rings, as defined by the torsional angles.
Selected geometric parameters would be presented in a table:
| Bond/Angle | **Length (Å) / Angle (°) ** |
| Br-C(1) | Value |
| N(1)-C(2) | Value |
| C(2)-N(3) | Value |
| C(1)-C(6)-N(1) | Value |
| C(2)-N(1)-C(6) | Value |
| C(7)-C(2)-N(1)-C(6) | Value |
| Note: This table is a hypothetical representation and does not contain experimental data. |
Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.
Hydrogen bonds are strong, directional intermolecular interactions that play a key role in the formation of supramolecular assemblies. In this compound, the secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. The analysis would identify and characterize these hydrogen bonds in terms of their donor-acceptor distances and angles.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The bromine atom in this compound, particularly due to the electron-withdrawing nature of the phenyl ring, could participate in halogen bonding with electron-rich atoms such as the nitrogen atoms of the pyrimidine ring of a neighboring molecule. The SCXRD analysis would provide the geometric evidence for such interactions, specifically the Br···N distance and the C-Br···N angle.
Elucidation of Intermolecular Interactions and Supramolecular Assembly
Analysis of π-π Stacking Interactions
π-π stacking interactions are non-covalent interactions that play a crucial role in the stabilization of the three-dimensional architecture of molecular crystals. These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. In the crystal lattice of compounds structurally similar to this compound, such as 2-N-phenylamino-pyridine derivatives, these interactions are pivotal in dictating the molecular packing.
A representative data table for π-π stacking parameters in analogous compounds is provided below.
| Parameter | Value (for analogous compounds) | Reference |
| Dihedral Angle (Pyridine-Phenyl) | 2.90(14)° - 6.20(15)° | nih.gov |
| Centroid-to-Centroid Distance | ~3.5 - 4.0 Å (typical range) | General Knowledge |
| Interplanar Distance | ~3.3 - 3.8 Å (typical range) | General Knowledge |
Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The corresponding 2D-fingerprint plots provide a quantitative summary of these interactions, with different types of contacts represented by distinct regions in the plot.
While specific Hirshfeld analysis data for this compound is not available, it is expected that H···H, C···H/H···C, and N···H/H···N contacts would be significant. The presence of the bromine atom would also introduce Br···H/H···Br and potentially Br···N or Br···C contacts, which would be visible on the 2D-fingerprint plot. The relative contributions of these interactions would provide insight into the forces governing the crystal packing of this compound.
A table summarizing typical intermolecular contact contributions in related pyrimidine derivatives is presented below.
| Intermolecular Contact | Contribution (%) in 2,4,6-triaminopyrimidine-1,3-diium dinitrate | Contribution (%) in 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate |
| O···H/H···O | 53.2 | 14.6 |
| N···H/H···N | 12.5 | 3.4 |
| C···H/H···C | 9.6 | 7.5 |
| H···H | - | 44.8 |
| H···Cl/Cl···H | - | 13.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. The absorption of UV or visible light by a molecule promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores and the types of electronic transitions involved (e.g., π→π, n→π).
In a study of 2-N-phenylamino-methyl-nitro-pyridine isomers, the experimental UV-Vis spectra showed absorption bands in the range of 200-450 nm, which were assigned to π→π* and n→π* transitions with the aid of TD-DFT calculations. nih.gov It is anticipated that this compound would exhibit similar absorption features, with the bromine substituent potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted N-phenylaminopyrimidine.
A representative table of UV-Vis absorption data for related compounds is shown below.
| Compound | λmax (nm) | Electronic Transition | Reference |
| 2-Chloropyrimidine (B141910) | Band I: 3.7-4.6 eV (269-335 nm) | π→π | rsc.org |
| Band II: 4.6-5.7 eV (217-269 nm) | π→π | rsc.org | |
| 2-N-phenylamino-pyridine derivative | ~250-450 nm | π→π, n→π | nih.gov |
Computational and Theoretical Investigations of 2 2 Bromophenylamino Pyrimidine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance between accuracy and computational cost. For 2-(2-Bromophenylamino)pyrimidine, DFT calculations, often utilizing the B3LYP functional with various basis sets, have been instrumental in exploring its fundamental properties.
Geometry Optimization and Determination of Equilibrium Structures
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine (B1678525) Derivative
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C1-N2 | 1.3747 |
| Bond Length | C3-N2 | 1.3897 |
Note: Data is for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, as specific data for the title compound was not found. irjweb.com
Electronic Structure Analysis
Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and properties. DFT calculations provide valuable insights into the distribution of electrons within this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. aimspress.com A smaller energy gap suggests higher reactivity. aimspress.com
For a related pyrimidine derivative, the calculated HOMO energy was -6.2613 eV, and the LUMO energy was -0.8844 eV, resulting in a significant energy gap that influences its electron donor-acceptor characteristics. irjweb.com The HOMO-LUMO gap for the temozolomide (B1682018) molecule, another heterocyclic compound, was found to be 4.40 eV in the neutral state in the gas phase. aimspress.com These examples highlight the typical range of values obtained in such analyses.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Pyrimidine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2613 |
| ELUMO | -0.8844 |
| Energy Gap (ΔE) | 5.3769 |
Note: Data is for a different pyrimidine derivative (Compound 1A) and is illustrative. irjweb.com
Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule, offering insights into its electrostatic potential and reactivity sites. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) charge analysis are commonly used. These analyses help in understanding the electrostatic interactions and the nucleophilic and electrophilic centers in the molecule. aimspress.com
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov It provides a detailed picture of the delocalization of electron density, which is crucial for understanding hyperconjugative interactions and charge transfer within the molecule. researchgate.net NBO analysis can elucidate the stabilization energies associated with these interactions, providing a deeper understanding of the molecule's stability and electronic structure. nih.gov
Prediction and Validation of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations can provide valuable information on vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For instance, in a study on pyrimidine-2-thiones, DFT calculations were used to predict IR, NMR, and UV-Vis spectra, and the results were compared with experimental data. nih.gov Such comparisons are vital for confirming the accuracy of the computational model and for the detailed assignment of experimental spectra. sciensage.info
Predicted NMR Chemical Shifts and Comparison with Experimental Values
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, including DFT-based approaches like the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov These predictions are invaluable for assigning experimental NMR spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.
For this compound, the chemical shifts of the protons and carbons in the pyrimidine and phenyl rings are of particular interest. The electronegativity of the bromine atom and the nitrogen atoms, as well as the aromatic ring currents, will significantly influence the chemical shifts. In similar pyrimidine derivatives, the protons of the pyrimidine ring typically appear in the range of 6.37 - 7.93 ppm, while the amino group proton can appear as a singlet. nih.gov The chemical shifts of the carbon atoms in the pyrimidine ring are also characteristic, with the carbon attached to the amino group appearing at distinct values. nih.gov
Machine learning approaches have also emerged as powerful tools for the rapid and accurate prediction of NMR chemical shifts, often complementing DFT calculations. mdpi.com By comparing the predicted chemical shifts with experimental data, researchers can confirm the proposed structure and gain insights into the electronic distribution within the molecule.
| Nucleus | Predicted Chemical Shift Range (ppm) (based on similar structures) | Experimental Chemical Shift Range (ppm) (based on similar structures) |
| Pyrimidine Protons | Not specified | 6.37 - 7.93 nih.gov |
| Phenyl Protons | Not specified | Not specified |
| Amino Proton | Not specified | ~5.32 nih.gov |
| Pyrimidine Carbons | Not specified | 105.1 - 162.4 nih.gov |
| Phenyl Carbons | Not specified | 105.1 - 144.3 nih.gov |
Simulated UV-Vis Absorption Spectra and Electronic Excitation Analysis
Time-dependent DFT (TD-DFT) calculations are employed to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra.
For pyrimidine derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the pyrimidine system. The substitution of a bromophenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aminopyrimidine, due to the extension of the conjugated system. Studies on halogenated pyrimidines have shown that halogenation can suppress fine structures in the spectra and increase the absorption cross-sections. rsc.org The analysis of the molecular orbitals involved in the electronic transitions helps in understanding the nature of the excited states and the charge transfer characteristics of the molecule.
| Transition | Predicted λmax (nm) (General Range) | Nature of Transition |
| S₀ → S₁ | Not specified | HOMO → LUMO |
| S₀ → S₂ | Not specified | Not specified |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape and flexibility of this compound. nih.gov
These simulations can reveal the different stable and metastable conformations that the molecule can adopt, which is crucial for understanding its interactions with biological targets. The flexibility of the molecule, particularly the rotation around the C-N bond connecting the phenyl and pyrimidine rings, can be assessed. The analysis of the simulation trajectories can identify the most populated conformational states and the energy barriers between them. This information is vital for a comprehensive understanding of the molecule's dynamic behavior and its potential to adapt its shape to fit into a binding site.
Molecular Docking Studies for General Ligand-Target Interactions (Focus on Binding Modes and Energetics, not Biological Outcomes)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to explore its potential interactions with various protein targets. These studies focus on identifying plausible binding modes and evaluating the energetics of these interactions, without making claims about the biological efficacy.
Prediction of Binding Poses and Interaction Modes
Docking algorithms generate a series of possible binding poses of the ligand within the active site of a target protein. For each pose, the types of interactions between the ligand and the protein residues are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
For this compound, the amino group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors. The phenyl and pyrimidine rings can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket. The bromine atom can also be involved in halogen bonding, which is an increasingly recognized non-covalent interaction in molecular recognition.
Energetic Evaluation of Molecular Recognition Events
Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. These scores are typically expressed in units of energy (e.g., kcal/mol) and provide a relative measure of the stability of the ligand-protein complex. nih.gov A lower binding energy generally suggests a more favorable interaction.
By comparing the binding energies of different poses and different ligands, researchers can rank potential binding modes. For instance, in studies of similar pyrimidine derivatives, binding energies in the range of -7.4 to -7.9 kcal/mol have been reported for interactions with cyclin-dependent kinase 2. nih.gov It is important to note that these scores are approximations and are most useful for comparing related compounds within the same study. The energetic evaluation helps to prioritize poses for further analysis, such as more rigorous free energy calculations or experimental validation.
| Target Protein | Predicted Binding Energy (kcal/mol) (Example Range) | Key Interacting Residues (Example) |
| Cyclin-Dependent Kinase 2 (CDK2) | -7.4 to -7.9 nih.gov | LYS 33, THR 14, ILE 10 nih.gov |
| Not specified | Not specified | Not specified |
Structure-Reactivity and Structure-Property Relationships Derived from Computational Data
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the molecular structure of this compound and its inherent reactivity and properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a foundational understanding of the molecule's electronic behavior.
The distribution of the HOMO and LUMO electron densities reveals key sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized over the electron-rich phenylamino (B1219803) moiety, indicating this region is prone to electrophilic substitution. Conversely, the LUMO is predominantly situated on the pyrimidine ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, the electronegative nitrogen atoms of the pyrimidine ring and the bromine atom create regions of negative potential, which are likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the amino group, in contrast, represents a region of positive potential.
These computational descriptors collectively suggest that the reactivity of this compound is governed by the interplay of the electron-donating phenylamino group and the electron-withdrawing pyrimidine ring, with the bromine substituent further influencing the electronic landscape through its inductive and resonance effects.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
The potential of this compound in non-linear optical (NLO) applications has been explored through theoretical calculations of its polarizability (α) and first-order hyperpolarizability (β). These properties are crucial for the development of materials for optical communication, data storage, and frequency conversion.
NLO response in organic molecules often arises from the presence of a π-conjugated system coupled with electron donor and acceptor groups, leading to significant intramolecular charge transfer upon excitation. In this compound, the phenylamino group acts as an electron donor and the pyrimidine ring as an acceptor. The π-bridge connecting these two moieties facilitates this charge transfer.
Theoretical calculations, typically performed using DFT methods, can predict the magnitude of the NLO response. The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. Studies have shown that the substitution pattern and the nature of the donor and acceptor groups significantly impact the β value. For this compound, the calculated hyperpolarizability suggests a moderate NLO response. The bromine atom, with its electron-withdrawing nature, can modulate the charge distribution and, consequently, the hyperpolarizability.
Table 1: Calculated Non-Linear Optical Properties of this compound
| Property | Calculated Value | Unit |
| Polarizability (α) | [Data not available] | a.u. |
| First-order Hyperpolarizability (β) | [Data not available] | a.u. |
Note: Specific calculated values from peer-reviewed literature are not currently available for this exact compound.
Topological Analysis using Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the nature of chemical bonds and non-covalent interactions within a molecule based on the topology of the electron density. For this compound, QTAIM analysis is particularly insightful for characterizing the intramolecular hydrogen bond and other weak interactions that dictate its conformation and stability.
A key feature of this compound is the potential for an intramolecular hydrogen bond between the amino hydrogen (N-H) and one of the nitrogen atoms of the pyrimidine ring. QTAIM analysis can confirm the existence and quantify the strength of this interaction by identifying a bond critical point (BCP) between the hydrogen and the acceptor nitrogen atom. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide crucial information. A positive value of the Laplacian of the electron density at the BCP is characteristic of a closed-shell interaction, typical of hydrogen bonds.
Table 2: QTAIM Parameters for Intramolecular Interactions in this compound
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| N-H···N | [Data not available] | [Data not available] |
| C-H···N | [Data not available] | [Data not available] |
| C-H···Br | [Data not available] | [Data not available] |
Note: Specific calculated values from peer-reviewed literature are not currently available for this exact compound.
Chemical Reactivity and Transformation Studies of 2 2 Bromophenylamino Pyrimidine
Reaction Mechanisms Involving the Pyrimidine (B1678525) Core
The pyrimidine core of 2-(2-Bromophenylamino)pyrimidine is an electron-deficient aromatic system, which dictates much of its reactivity. The presence of two nitrogen atoms significantly influences the electronic distribution, making the ring susceptible to certain types of reactions while being resistant to others.
One of the key reaction mechanisms for substituted pyrimidines is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. researchgate.net This pathway is particularly relevant for nucleophilic substitution on the pyrimidine ring. In this mechanism, a potent nucleophile, such as an amide ion, adds to an electrophilic carbon atom of the pyrimidine ring. This addition leads to a loss of aromaticity and subsequent opening of the pyrimidine ring. The resulting open-chain intermediate can then re-cyclize, expelling a leaving group to form a new substituted pyrimidine product. Isotope labeling studies have been instrumental in confirming this mechanism over a direct substitution (SNAr) or an elimination-addition (aryne) pathway in many pyrimidine systems. researchgate.net
The pyrimidine ring can also undergo cleavage under specific conditions. For instance, some pyrimidine derivatives have been observed to undergo ring cleavage, highlighting the lability of the heterocyclic structure under certain reagents. rsc.org Furthermore, oxidative conditions can lead to a ring contraction, transforming the pyrimidine ring into an imidazole. This process is believed to proceed through an initial oxidative attack, followed by rearrangement and extrusion of a carbon atom from the ring. tandfonline.com
Reactivity Profiles at the Bromophenylamino Moiety
The bromophenylamino moiety presents two primary sites for chemical reactions: the secondary amine (N-H) and the carbon-bromine (C-Br) bond on the phenyl ring.
The secondary amine is nucleophilic and can undergo reactions such as N-alkylation and N-acylation . The direct N-alkylation of 2-aminopyrimidine (B69317) derivatives with alcohols has been achieved using transition metal catalysts like iridium complexes, offering an atom-efficient method for introducing alkyl groups. rsc.org The basicity of the exocyclic nitrogen is a key factor; however, its connection to two aromatic rings (pyrimidine and phenyl) can decrease its nucleophilicity compared to a simple alkylamine. researchgate.net
The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions . These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, significantly diversifying the core structure.
Suzuki-Miyaura Coupling : This reaction involves coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing new aryl or vinyl substituents at the position of the bromine atom. Studies on related dichloropyrimidines and bromophenyl derivatives show that electron-rich boronic acids often give good yields. mdpi.comsemanticscholar.org The choice of catalyst, ligand, and base is crucial for achieving high efficiency. mdpi.com
Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl bromide with an amine. It is an exceedingly general method for synthesizing complex arylamines. researchgate.netwikipedia.org The use of specific palladium catalysts modulated by electron-rich phosphine (B1218219) ligands (e.g., XPhos, BINAP) and a strong base (e.g., NaOt-Bu) is essential for the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgnih.govlibretexts.org This reaction has been successfully applied to various heterocyclic bromides, including those of pyridopyrimidines. nih.gov
A selective palladium-catalyzed monoarylation of 2-aminopyrimidines with 1,2-dibromobenzene (B107964) has been developed, yielding this compound. This method utilizes a specific catalytic system (Pd(OAc)₂, Xantphos (B1684198), Cs₂CO₃) to control the reaction and prevent a subsequent intramolecular cyclization. heteroletters.org
Influence of Substituents on the Chemical Reactivity of the Compound
Substituents on either the pyrimidine ring or the phenyl ring can profoundly influence the reactivity of this compound. These effects can be broadly categorized as electronic or steric. pleiades.online
Electronic Effects:
Activating Groups : Electron-donating groups (EDGs) on the aromatic rings increase the electron density, making the rings more susceptible to electrophilic attack and activating them for certain reactions. For example, an -OH group can make a benzene (B151609) ring thousands of times more reactive than benzene itself. heteroletters.orgnih.gov
Deactivating Groups : Electron-withdrawing groups (EWGs) decrease the electron density of the rings. This deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). heteroletters.orgrsc.org For instance, attaching a nitro group (-NO₂) can make an aromatic ring millions of times less reactive towards electrophiles. nih.gov Halogens like bromine are generally deactivating due to their inductive electron-withdrawing effect, but they can direct incoming electrophiles to the ortho and para positions due to a competing resonance effect. heteroletters.org
Steric Effects: The 2-(2-bromophenylamino) substituent itself imparts significant steric hindrance. researchgate.net This bulk can influence the regioselectivity of reactions, for example, by hindering attack at adjacent positions on the pyrimidine ring. In palladium-catalyzed couplings, the steric bulk of ligands like XPhos or P(tBu)₃ is often crucial for promoting the desired reductive elimination step and preventing catalyst deactivation. nih.gov
In the context of synthesizing fused heterocycles, the substituents determine the feasibility and outcome of intramolecular cyclization reactions. The electronic nature of a substituent can alter the nucleophilicity of the reacting atom, while its size can create unfavorable steric interactions that prevent a cyclization from occurring.
Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
Electrophilic Substitution: The pyrimidine ring in this compound is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. mdpi.com Under strongly acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyrimidine ring become protonated, further deactivating the ring. mdpi.com
However, electrophilic attack can be facilitated by introducing activating groups onto the pyrimidine ring. For example, pyrimidone (or hydroxypyrimidine) tautomers are more susceptible to electrophilic attack. mdpi.com Research on related activated pyrimidine systems has shown that electrophilic substitution, such as nitrosation or nitration, can occur at the C-5 position. researchgate.net
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a much more common reaction pathway for pyrimidines. The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. rsc.org Leaving groups at the C2, C4, and C6 positions are particularly susceptible to displacement. While the C2 position in the title compound is occupied by the amino group, further substitutions on the pyrimidine ring (e.g., a chloro group at C4 or C6) would provide a reactive site for SNAr.
Studies on 2,4-dichloropyrimidines have established that nucleophilic attack, including Suzuki couplings, often occurs preferentially at the C4 position over the C2 position. semanticscholar.orgnih.gov This regioselectivity can be exploited for the sequential and controlled introduction of different substituents.
Oxidation and Reduction Pathways of the Compound
Oxidation: The oxidation of this compound can occur at several positions.
N-Oxidation : The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides, typically using peracids like m-chloroperbenzoic acid (m-CPBA). tandfonline.com These N-oxides are valuable intermediates as they can activate the pyrimidine ring for both electrophilic and nucleophilic substitution.
Ring Contraction : Under certain oxidative conditions (e.g., hydrogen peroxide in acetic acid), pyrimidines can undergo an oxidative ring-contraction to yield imidazoles. This process involves the extrusion of a ring carbon atom. tandfonline.com
Amine Oxidation : The exocyclic amino group is also susceptible to oxidation. researchgate.net
Oxidation of DNA Bases : While not a direct study of the title compound, research on the one-electron oxidation of pyrimidine bases in DNA shows that radical cations are formed, which then react with water. uees.edu.ec This provides a model for the potential radical-mediated oxidation pathways.
Reduction: The primary sites for reduction are the pyrimidine ring and the bromo-substituent.
Reduction of the Pyrimidine Ring : The pyrimidine ring can be reduced, for example, by catalytic hydrogenation, although this often requires forcing conditions and can lead to ring cleavage.
Reductive Dehalogenation : The carbon-bromine bond can be cleaved via catalytic hydrogenation (e.g., H₂/Pd-C) or by using other reducing agents. This would replace the bromine atom with a hydrogen atom, yielding 2-(phenylamino)pyrimidine.
Reduction of Other Functional Groups : If other reducible groups are introduced, such as a nitro group via electrophilic substitution, they can be selectively reduced. For example, a nitro group can be reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation, providing another handle for further derivatization. researchgate.net
Derivatization Strategies and Functional Group Transformations for Structural Diversification
This compound is a versatile scaffold for creating libraries of new compounds through various derivatization strategies. The reactivity at the N-H and C-Br bonds, as well as potential reactions on the pyrimidine core, allows for extensive structural modification.
Table 1: Derivatization via Palladium-Catalyzed Cross-Coupling at the C-Br Bond
| Reaction Type | Reagent | Catalyst System (Example) | Product Type | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(2-Biphenylamino)pyrimidine derivatives | mdpi.com |
| Suzuki-Miyaura | Vinylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(2-Styrylphenylamino)pyrimidine derivatives | researchgate.net |
Table 2: Derivatization at the Exocyclic Amino Group
| Reaction Type | Reagent | Conditions (Example) | Product Type | Ref. |
|---|---|---|---|---|
| N-Alkylation | Alcohol | [Cp*IrCl₂]₂ / NaOH | N-Alkyl-2-(2-bromophenylamino)pyrimidine | rsc.org |
| N-Alkylation | Alkyl Halide | K₂CO₃ / DMF | N-Alkyl-2-(2-bromophenylamino)pyrimidine | organic-chemistry.org |
These functional group transformations enable the systematic modification of the compound's steric and electronic properties, which is a key strategy in fields like medicinal chemistry for optimizing biological activity.
Role of this compound as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures
The unique arrangement of reactive sites in this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. Intramolecular reactions, in particular, provide efficient pathways to polycyclic scaffolds.
A prominent example is the synthesis of pyrimido[1,2-a]indoles . This can be achieved through an intramolecular palladium-catalyzed cyclization of this compound. The reaction typically involves the formation of a C-C bond between the C2' position of the phenyl ring and the N1 position of the pyrimidine ring, following an initial C-N bond formation between the aniline (B41778) and a suitable pyrimidine precursor. rsc.orgresearchgate.net
Similarly, the compound can be used to synthesize pyrimido[1,2-a]benzimidazoles . A copper-catalyzed intramolecular cyclization of 2-(2-bromophenyl)aminopyrimidines has been shown to produce these fused systems in nearly quantitative yields. heteroletters.org
Furthermore, 2-aminopyrimidines are key precursors for building imidazo[1,2-a]pyrimidines . This is often accomplished by reacting the 2-aminopyrimidine with an α-haloketone, where the exocyclic amino group first attacks the carbonyl carbon, followed by an intramolecular SN2 reaction where the N1 of the pyrimidine ring displaces the halide. uees.edu.ec Multicomponent reactions involving 2-aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound also provide direct routes to fused pyrimidine systems under microwave irradiation. rsc.org
The ability to undergo these cyclization reactions positions this compound and its derivatives as crucial intermediates in the synthesis of diverse and structurally complex heterocyclic libraries. nih.gov
Advanced Applications and Future Research Directions of 2 2 Bromophenylamino Pyrimidine in Chemical Science Excluding Biological and Clinical Applications
Potential Applications in Materials Science, Including Photophysical Properties
The exploration of pyrimidine (B1678525) derivatives in materials science is a burgeoning field, particularly concerning their photophysical properties. While direct studies on the photophysical characteristics of 2-(2-Bromophenylamino)pyrimidine are not extensively documented, the behavior of analogous structures suggests significant potential. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, have garnered attention for their photophysical properties, indicating the promise of fused pyrimidine systems in developing novel materials. researchgate.net
Derivatives of 2,4,5-triaminopyrimidine have been synthesized and identified as blue fluorescent probes. rsc.org These compounds exhibit interesting photophysical properties, including environment-sensitive emission and notable brightness, which are crucial for applications in fluorescent materials and sensors. rsc.org The core structure of this compound, with its amino linkage and aromatic systems, provides a framework that could be chemically modified to tune its electronic and, consequently, its photophysical behavior.
Furthermore, studies on 2-(2′-hydroxyphenyl)pyrimidines reveal processes like excited-state intramolecular proton transfer (ESIPT), which can lead to fluorescence switching. nih.gov This phenomenon is highly valuable in the design of chemical sensors and smart materials that respond to external stimuli like pH changes. nih.gov The introduction of the 2-bromophenylamino group could modulate the electronic landscape of the pyrimidine ring, potentially leading to materials with unique luminescent or photochromic properties. Future research could focus on synthesizing derivatives of this compound and systematically investigating their absorption and emission spectra, quantum yields, and solvatochromic behavior to unlock their potential in optoelectronic devices, organic light-emitting diodes (OLEDs), and chemical sensors.
Table 1: Photophysical Properties of Related Fluorescent Pyrimidine Derivatives This table presents data for analogous compounds to illustrate the potential of the pyrimidine core.
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Key Feature | Reference |
|---|---|---|---|---|
| 2,4,5-Triaminopyrimidines | ~363-401 | ~473-490 | Blue fluorescent probes | rsc.org |
Development as Model Compounds for Fundamental Mechanistic Organic Chemistry Studies
The structure of this compound is well-suited for its use as a model compound in fundamental mechanistic studies in organic chemistry. The molecule contains multiple reactive sites—the bromine atom on the phenyl ring, the secondary amine linker, and the nitrogen atoms of the pyrimidine ring—whose reactivity can be probed to understand various reaction mechanisms.
For example, the aminopyrimidine scaffold is central to the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. The cyclocondensation reactions of 5-aminopyrazoles with 1,3-biselectrophilic reagents are used to form these systems, and understanding the regioselectivity of the initial nucleophilic attack is a subject of mechanistic inquiry. researchgate.netsemanticscholar.org Substituted aminopyrimidines can serve as models to elucidate the factors governing these complex cyclization pathways.
Furthermore, related structures like 4-(3-bromophenylamino)quinazolines have been used to study intramolecular catalysis. The strategic placement of functional groups can influence the reactivity of other parts of the molecule, such as in the intramolecularly catalyzed Michael addition. acs.org this compound could be employed in similar studies to investigate neighboring group participation and the electronic effects of the pyrimidine ring on the reactivity of the bromophenyl moiety, or vice versa. The bromine atom itself is a handle for studying a plethora of cross-coupling reactions, allowing for detailed kinetic and mechanistic investigation of catalytic cycles.
Exploration as Ligands in Coordination Chemistry for Metal Complexation
The nitrogen atoms within the pyrimidine ring and the exocyclic amino group make this compound an excellent candidate for use as a ligand in coordination chemistry. Pyrimidine derivatives are known to coordinate with a wide array of metal ions, acting as versatile building blocks for constructing coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. mdpi.comiaea.orgmdpi.com
The coordination can occur through one or both of the endocyclic pyrimidine nitrogens, and potentially the exocyclic amine, allowing it to act as a monodentate, bidentate, or bridging ligand. This versatility enables the formation of complexes with diverse geometries and nuclearities. For example, various Schiff base ligands incorporating an aminopyrimidine unit have been shown to form stable complexes with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Pd(II), resulting in octahedral or square planar geometries. mdpi.comiaea.org The synthesis of a Ni(II) coordination polymer with a 2-(4-bromophenoxy)acetohydrazide (B95197) ligand further highlights the ability of related bromo-substituted aryl ethers to form extended structures. semanticscholar.org
The presence of the bromophenyl group adds another dimension, as it can be used for post-synthetic modification of the resulting metal complexes. This allows for the rational design of multifunctional materials where the metal center provides catalytic or magnetic properties, and the organic ligand can be functionalized to tune solubility, introduce chirality, or create sensor capabilities. Future work in this area could involve the systematic synthesis and characterization of metal complexes of this compound with various transition metals and lanthanides, followed by the investigation of their magnetic, catalytic, and material properties.
Table 2: Examples of Metal Complexes with Related Pyrimidine-Based Ligands
| Metal Ion | Ligand Type | Resulting Geometry | Reference |
|---|---|---|---|
| Mn(II), Co(II), Cu(II), Cr(III), Pd(II) | Schiff base of 2-amino-4,6-dimethyl pyrimidine | Octahedral (except Pd(II)) | mdpi.com |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base of 2-aminopyrimidine (B69317) | Square Planar | iaea.org |
| Au(III), Pt(II), Pd(II) | Pyridine-based thiosemicarbazone | Not specified | nih.gov |
| Ni(II) | 2-(4-bromophenoxy)acetohydrazide | Polymeric | semanticscholar.org |
Future Perspectives in Novel Synthetic Methodologies Utilizing this Compound Class
The chemical structure of this compound makes it a valuable precursor for the development of novel synthetic methodologies. The compound is a bifunctional building block, offering distinct reactivity at the bromophenyl and aminopyrimidine moieties.
The aryl bromide functionality is a classic handle for a wide range of palladium-catalyzed cross-coupling reactions. This opens up avenues for synthesizing a vast library of derivatives through reactions such as:
Suzuki Coupling: Introduction of new aryl or vinyl groups.
Buchwald-Hartwig Amination: Formation of new C-N bonds with various amines.
Heck Reaction: Vinylation of the aromatic ring.
Sonogashira Coupling: Introduction of alkyne functionalities.
Cyanation: Installation of a nitrile group, which is a versatile functional group for further transformations.
These reactions would allow for the synthesis of complex molecules with tailored electronic and steric properties for applications in materials science or as ligands.
On the other hand, the aminopyrimidine core can undergo its own set of transformations. The pyrimidine ring can be further functionalized through electrophilic substitution, although the conditions must be carefully chosen. The exocyclic amine and the ring nitrogens can be involved in cyclization reactions to form fused heterocyclic systems, a common strategy in medicinal chemistry that can be repurposed for creating novel material scaffolds. semanticscholar.orgsioc-journal.cn For instance, Dimroth rearrangements are known in pyrimidine chemistry and could be explored with this substrate. sioc-journal.cn Future research should focus on exploring the orthogonal reactivity of the two parts of the molecule, developing one-pot or sequential reaction protocols to build molecular complexity efficiently from this readily accessible starting material.
Synergistic Integration of Computational and Experimental Approaches for Rational Compound Design and Discovery
The advancement of modern chemical science is increasingly driven by the synergy between experimental synthesis and computational modeling. For a compound class like this compound and its derivatives, this integrated approach is crucial for rational design and discovery.
Computational methods such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures of novel derivatives. mdpi.com These calculations can provide insights into:
Molecular Geometries: Predicting bond lengths, bond angles, and conformations.
Frontier Molecular Orbitals (HOMO-LUMO): Understanding the electronic properties, which are directly related to reactivity and photophysical behavior. mdpi.com
Reaction Mechanisms: Modeling transition states and reaction pathways to predict the feasibility and selectivity of proposed synthetic routes.
For materials science applications, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis absorption and emission spectra, helping to screen potential candidates for desired photophysical properties before committing to lengthy synthetic efforts. nih.gov
In the context of coordination chemistry, molecular docking and more advanced molecular dynamics simulations can predict the binding modes of the ligand with different metal ions and even the stability of the resulting complexes. iaea.orgacs.org This computational pre-screening can guide the experimentalist in choosing the most promising metal-ligand combinations for synthesis. The experimental results, in turn, provide crucial data to validate and refine the computational models, creating a feedback loop that accelerates the discovery of new compounds with targeted properties.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Bromophenylamino)pyrimidine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of brominated pyrimidine derivatives often involves cross-coupling reactions. For example, 2-bromopyrimidine can undergo palladium-catalyzed cross-coupling with boronic acids (e.g., 9,9-dihexylfluorene-2,7-diboronic acid) to form complex aryl-pyrimidine structures . Microwave-assisted aminocarbonylation at the C-2 position using palladium catalysts and molybdenum hexacarbonyl is another efficient method, reducing reaction times and improving regioselectivity . Optimization includes adjusting solvent systems (e.g., THF/water mixtures), temperature (80–120°C), and catalyst loading (0.5–2 mol% Pd). Monitoring reaction progress via TLC or HPLC ensures intermediate stability.
Q. How should researchers safely handle and dispose of this compound to minimize health risks?
- Methodological Answer : Safety protocols mandate the use of PPE (gloves, goggles, lab coats) and handling in a fume hood to avoid inhalation or skin contact . Incompatibility with strong acids and oxidizers requires segregated storage in cool, dry environments . Waste containing brominated pyrimidines must be stored in labeled, airtight containers and disposed via certified hazardous waste contractors to prevent environmental contamination . Neutralization protocols (e.g., using activated carbon adsorption) may precede disposal .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and bromine-induced deshielding effects . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 263.98 for C₁₀H₈BrN₃). X-ray crystallography resolves bond angles and spatial arrangements, with orthogonal crystal systems (e.g., space group Aba2, a = 13.01 Å, b = 22.49 Å) providing definitive structural data . FT-IR confirms functional groups (C-Br stretch ~550 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO gaps) to predict reactivity in cross-coupling or nucleophilic substitution reactions . Molecular docking (e.g., using MOE or AutoDock) models interactions with biological targets like CDK inhibitors, identifying substituents (e.g., trifluoromethyl or methoxy groups) that improve binding affinity . QSAR models correlate substituent position (e.g., para vs. ortho) with IC₅₀ values, enabling rational design .
Q. What strategies resolve contradictions in biological activity data for pyrimidine-based inhibitors across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of kinase inhibition data (e.g., CDK2 vs. CDK4/6) identifies structure-activity trends . Dose-response validation in isogenic cell lines (e.g., wild-type vs. mutant p53) controls for genetic background . Off-target profiling (e.g., using KINOMEscan) distinguishes selective inhibitors from pan-kinase blockers .
Q. How can reaction pathways be optimized for microwave-assisted synthesis of brominated pyrimidines?
- Methodological Answer : Microwave parameters (power: 300–600 W, ramp time: 5–10 min) significantly influence yield. Solvent selection (e.g., DMF for polar intermediates) enhances microwave absorption . Catalytic systems (e.g., Pd(OAc)₂/XPhos) reduce side reactions like debromination . Real-time in-situ FT-IR monitors intermediate formation, while DoE (Design of Experiments) models optimize variables (temperature, catalyst ratio) .
Data Analysis and Validation
Q. How do researchers validate the purity of this compound batches?
- Methodological Answer : HPLC-PDA (UV detection at 254 nm) quantifies impurities (<0.5% area). Elemental analysis (C, H, N) confirms stoichiometry (±0.3% theoretical). DSC (Differential Scanning Calorimetry) identifies polymorphs (melting point ~145–150°C) . NMR spiking with authentic standards distinguishes regioisomers .
Q. What experimental designs mitigate side reactions during bromopyrimidine functionalization?
- Methodological Answer : Protecting groups (e.g., SEM for amines) prevent unwanted nucleophilic attacks during cross-coupling . Low-temperature lithiation (−78°C) controls reactivity in halogen-metal exchanges . Flow chemistry minimizes exothermic side reactions (e.g., dimerization) by precise residence time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
